Cas no 2002990-90-9 (α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol)

α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol is a fluorinated aromatic alcohol with a difluoromethyl group at the alpha position and an isopropyl substituent on the benzene ring. This compound is of interest in synthetic and medicinal chemistry due to its unique structural features, which include enhanced lipophilicity and metabolic stability imparted by the difluoromethyl group. The isopropyl moiety further contributes to steric and electronic modulation, making it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. Its well-defined reactivity profile allows for selective functionalization, enabling applications in cross-coupling reactions and chiral synthesis. The compound is typically handled under inert conditions to preserve its stability.
α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol structure
2002990-90-9 structure
Product Name:α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol
CAS No:2002990-90-9
MF:C11H14F2O
MW:200.225070476532
CID:5962771
PubChem ID:165652488
Update Time:2025-05-21

α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol Chemical and Physical Properties

Names and Identifiers

    • α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol
    • 2,2-difluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol
    • 2002990-90-9
    • EN300-1668680
    • Inchi: 1S/C11H14F2O/c1-7(2)8-4-3-5-9(6-8)10(14)11(12)13/h3-7,10-11,14H,1-2H3
    • InChI Key: DTXNYWJLKCTEBI-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C=1)C(C)C)(O)C(F)F

Computed Properties

  • Exact Mass: 200.10127139g/mol
  • Monoisotopic Mass: 200.10127139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

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Additional information on α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol

α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol: A Comprehensive Overview

α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol, identified by the CAS registry number 2002990-90-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a difluoromethyl group and a 1-methylethyl substituent, exhibits intriguing properties that make it a valuable subject for research and potential applications.

The molecular structure of α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol is defined by its benzene ring, which serves as the central framework. The presence of the difluoromethyl group (-CF₂H) at the alpha position introduces unique electronic and steric effects, while the 1-methylethyl group (isopropyl group) at the meta position adds to the compound's complexity and functionality. These substituents influence the compound's reactivity, solubility, and stability, making it a versatile molecule for various chemical transformations.

Recent studies have highlighted the potential of α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with antiviral and anticancer properties. The difluoromethyl group has been shown to enhance the molecule's ability to interact with biological targets, making it a promising candidate for medicinal chemistry applications.

In addition to its pharmacological relevance, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled more efficient routes to prepare this compound, further enhancing its appeal for large-scale production.

The synthesis of α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol typically involves multi-step reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. One such method involves the coupling of aryl halides with organoboron reagents in the presence of palladium catalysts, followed by subsequent functionalization steps to introduce the desired substituents. These methods have been optimized to address challenges such as regioselectivity and scalability.

The physical properties of this compound are equally noteworthy. Its melting point, boiling point, and solubility characteristics have been extensively studied to understand its behavior under various conditions. For instance, its relatively high melting point suggests potential applications in thermally stable materials, while its solubility in organic solvents facilitates its use in solution-based chemical reactions.

From an environmental perspective, researchers have also examined the biodegradation and toxicity profiles of α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol. Understanding its environmental impact is crucial for ensuring sustainable practices in its production and application. Preliminary studies indicate that it undergoes moderate biodegradation under aerobic conditions, though further research is needed to fully assess its ecological footprint.

In conclusion, α-(Difluoromethyl)-3-(1-methylethyl)benzenemethanol, with its distinctive chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across drug discovery, materials science, and environmental chemistry, underscoring its significance as a valuable compound for both academic exploration and industrial innovation.

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